N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in the regulation of cell division and is often overexpressed in cancer cells. The inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Scientific Research Applications
Cancer Research and Histone Deacetylase Inhibition
Compounds structurally similar to N-(4-fluorophenyl)-4-{[2-(3-methylphenyl)pyrimidin-4-yl]oxy}benzamide have been evaluated for their anticancer properties, especially as histone deacetylase (HDAC) inhibitors. For instance, MGCD0103, an orally active isotype-selective HDAC inhibitor, has shown promise in blocking cancer cell proliferation and inducing apoptosis, highlighting the potential of such compounds in cancer therapy (Zhou et al., 2008).
Antimicrobial and Antifungal Activities
Derivatives containing fluorobenzamides have been synthesized and tested for their antimicrobial activity. These compounds have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. This includes the development of compounds with enhanced antimicrobial properties due to the presence of a fluorine atom, indicating the importance of halogenation in medicinal chemistry (Desai et al., 2013).
Tyrosine Kinase Inhibition for Chronic Myelogenous Leukemia
Flumatinib, a novel antineoplastic tyrosine kinase inhibitor structurally related to the compound of interest, is under clinical trials for the treatment of chronic myelogenous leukemia (CML). This highlights the relevance of such compounds in developing new therapies for CML, focusing on their metabolism and the identification of active metabolites (Gong et al., 2010).
Investigation of Protein Interactions
The interaction of similar compounds with proteins such as bovine serum albumin (BSA) has been studied to understand their binding characteristics and pharmacokinetic profiles. This research is crucial for designing drugs with optimal absorption and distribution properties, providing insights into the molecular interactions that dictate drug efficacy and safety (Meng et al., 2012).
properties
IUPAC Name |
N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c31-24(27-20-10-5-2-6-11-20)19-13-16-30(17-14-19)23-21(12-7-15-26-23)25-28-22(29-32-25)18-8-3-1-4-9-18/h1,3-4,7-9,12,15,19-20H,2,5-6,10-11,13-14,16-17H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEFUZXZTNNKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.